N,N-dimethylcyclopentanamine
Overview
Description
N,N-Dimethylcyclopentanamine is an organic compound with the molecular formula C7H15N. It is a tertiary amine, characterized by a cyclopentane ring bonded to a nitrogen atom, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethylcyclopentanamine can be synthesized through several methods. One common approach involves the alkylation of cyclopentylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can convert this compound to its corresponding secondary amine, cyclopentylamine, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or alkoxides; reactions may require catalysts or specific temperature conditions
Major Products Formed
Oxidation: Amine oxides
Reduction: Cyclopentylamine
Substitution: Substituted cyclopentyl derivatives
Scientific Research Applications
N,N-Dimethylcyclopentanamine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, facilitating the creation of complex molecules.
Biology: The compound is used in the study of amine metabolism and enzyme interactions.
Industry: This compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N,N-dimethylcyclopentanamine involves its interaction with biological targets, primarily through its amine group. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: A primary amine with a similar cyclopentane ring structure but lacking the dimethyl substitution.
N,N-Dimethylcyclohexylamine: A tertiary amine with a cyclohexane ring instead of a cyclopentane ring.
N,N-Dimethylcyclobutylamine: A tertiary amine with a cyclobutane ring
Uniqueness
N,N-Dimethylcyclopentanamine is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N,N-dimethylcyclopentanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-8(2)7-5-3-4-6-7/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFLPHRHPMEVPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171886 | |
Record name | Cyclopentanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18636-91-4 | |
Record name | Cyclopentanamine, N,N-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018636914 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentanamine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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